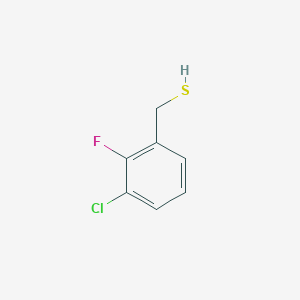

3-Chloro-2-fluorobenzyl mercaptan

Vue d'ensemble

Description

3-Chloro-2-fluorobenzyl mercaptan is a chemical compound with the molecular formula C7H6ClFS and a molecular weight of 176.64 g/mol . It is a halogenated compound, characterized by the presence of chlorine and fluorine atoms attached to a benzyl mercaptan structure. This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluorobenzyl mercaptan typically involves the introduction of chlorine and fluorine atoms into a benzyl mercaptan framework. One common method is through halogenation reactions, where benzyl mercaptan is treated with halogenating agents under controlled conditions to introduce the desired halogen atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-2-fluorobenzyl mercaptan can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The mercaptan group can be oxidized to form disulfides or reduced to form thiols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Halogenating Agents: Used for introducing chlorine and fluorine atoms.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

Disulfides: Formed through oxidation of the mercaptan group.

Thiols: Formed through reduction of the mercaptan group.

Coupled Products: Formed through coupling reactions with various organic fragments.

Applications De Recherche Scientifique

Biochemical Research Applications

Proteomics and Biomolecule Interactions

3-Chloro-2-fluorobenzyl mercaptan is primarily utilized in proteomics due to its ability to form stable covalent bonds with proteins through thiol interactions. This characteristic allows researchers to modify protein functions or structures, which is crucial for developing targeted therapies and diagnostic tools in molecular biology.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can serve as potential inhibitors for various enzymes, including tyrosinase. Tyrosinase plays a vital role in melanin production, and its inhibition has implications in fields such as medicine and cosmetics. Studies leveraging the structural motifs of related compounds have successfully identified inhibitors that may lead to advancements in skin-related therapies .

Synthesis of Antibiotic Degradation Products

The compound has been explored as a building block for synthesizing degradation products of fluorinated antibiotics like fluorapacin. These degradation products are essential for stability studies, enhancing our understanding of antibiotic efficacy and resistance mechanisms.

Synthetic Organic Chemistry Applications

Building Blocks for Drug Development

In synthetic organic chemistry, this compound serves as a versatile intermediate for creating various pharmaceutical compounds. Its reactivity allows it to participate in diverse chemical reactions, facilitating the synthesis of complex molecules necessary for drug discovery.

Fluorinated Compounds Synthesis

The incorporation of fluorine into organic compounds is a significant trend in medicinal chemistry due to the enhanced biological activity that fluorinated compounds often exhibit. This compound can be utilized in the synthesis of fluorinated building blocks, contributing to the development of new therapeutic agents with improved pharmacological properties .

Case Study: Tyrosinase Inhibitors

A study published in the International Journal of Molecular Sciences investigated the use of 3-chloro-4-fluorophenyl derivatives (closely related to this compound) as potential tyrosinase inhibitors. The findings suggested that modifications to the phenyl ring could enhance inhibitory potency, paving the way for new treatments targeting hyperpigmentation disorders .

Case Study: Antibiotic Stability Studies

Research conducted on the degradation products derived from this compound highlighted its role in evaluating the stability of fluorapacin under various conditions. This study provided insights into how modifications at the molecular level can influence antibiotic performance and stability, which is critical for developing effective treatments against resistant bacterial strains.

Mécanisme D'action

The mechanism of action of 3-Chloro-2-fluorobenzyl mercaptan involves its interaction with specific molecular targets, such as enzymes and proteins. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Difluorobenzyl mercaptan: Similar structure with two fluorine atoms instead of one chlorine and one fluorine.

2-Chlorobenzyl mercaptan: Contains a chlorine atom but lacks the fluorine atom.

2-Fluorobenzyl mercaptan: Contains a fluorine atom but lacks the chlorine atom.

Uniqueness

3-Chloro-2-fluorobenzyl mercaptan is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical properties and reactivity compared to compounds with only one type of halogen atom. This dual halogenation can influence its interactions with biological targets and its behavior in chemical reactions.

Activité Biologique

3-Chloro-2-fluorobenzyl mercaptan is an organosulfur compound characterized by a thiol group (-SH) attached to a benzyl structure with chlorine and fluorine substituents. This unique structure potentially influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C7H6ClFOS

- Molecular Weight : 192.64 g/mol

The presence of chlorine and fluorine atoms can enhance the compound's reactivity and selectivity in biological interactions, which may lead to significant effects on various biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on substituted benzyl mercaptans have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Fluorobenzyl mercaptan | Staphylococcus aureus | 34.85 μg/mL |

| 4-Chloro-2-fluorobenzyl mercaptan | Escherichia coli | 19.95 μg/mL |

| This compound | Mycobacterium luteum | Not yet determined |

Note: MIC values are indicative and require further validation for this compound specifically.

Enzyme Inhibition Studies

The biological activity of thiol compounds often involves interactions with enzymes, particularly those containing metal ions in their active sites. Thiols can act as reducing agents or inhibitors by forming covalent bonds with reactive residues in enzymes.

Case Study: Catalase Inhibition

A study evaluated the catalase inhibitory activity of various thiol-containing compounds, revealing that certain derivatives exhibited significant inhibition. While specific data for this compound is lacking, its structural similarities suggest potential for similar activity.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound might interact with target proteins. These studies typically assess binding affinity and interaction dynamics with active sites of enzymes or receptors.

Table 2: Predicted Binding Interactions

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Catalase | -7.5 | Hydrogen bonding with active site residues |

| α-Glucosidase | -8.0 | π-π stacking with aromatic residues |

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments using zebrafish embryos have indicated that certain benzyl mercaptans exhibit low toxicity levels, suggesting a favorable safety margin for further development.

Propriétés

IUPAC Name |

(3-chloro-2-fluorophenyl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXZOCWUQRINNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333743-31-0 | |

| Record name | (3-chloro-2-fluorophenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.